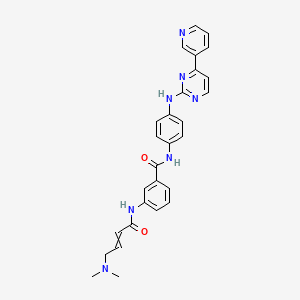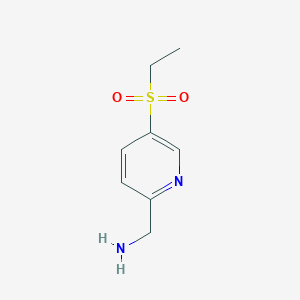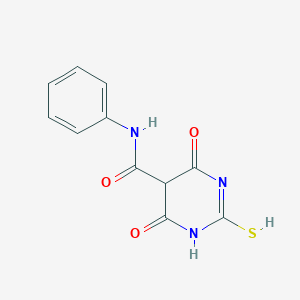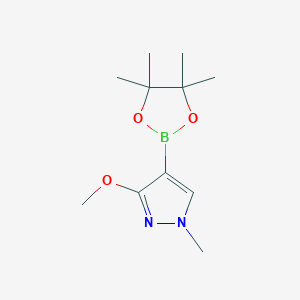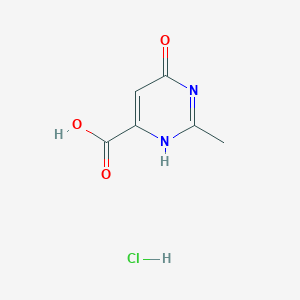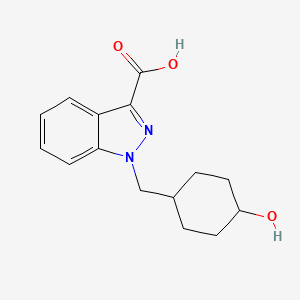
AB-CHMINACA metabolite M5A
描述
AB-CHMINACA metabolite M5A is a synthetic cannabinoid metabolite. It is a product of the metabolism of AB-CHMINACA, a potent synthetic cannabinoid that acts as an agonist of the central cannabinoid receptor 1. This compound has the formal name 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid and a molecular formula of C15H18N2O3 .
准备方法
The preparation of AB-CHMINACA metabolite M5A involves the synthesis of its parent compound, AB-CHMINACA, followed by its metabolic transformation. The synthetic route for AB-CHMINACA typically involves the reaction of 1H-indazole-3-carboxylic acid with cyclohexylmethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis of similar compounds often involves large-scale reactions under controlled conditions to ensure high purity and yield.
化学反应分析
AB-CHMINACA metabolite M5A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs. Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties and biological activity.
科学研究应用
AB-CHMINACA metabolite M5A is primarily used in forensic and toxicological research. It serves as an analytical reference standard for the detection and quantification of AB-CHMINACA and its metabolites in biological samples. This is crucial for identifying the presence of synthetic cannabinoids in cases of drug abuse and poisoning .
In addition to forensic applications, this compound is used in pharmacological studies to understand the metabolism and pharmacokinetics of synthetic cannabinoids. Researchers use this compound to investigate the metabolic pathways and identify potential biomarkers for synthetic cannabinoid exposure .
作用机制
The mechanism of action of AB-CHMINACA metabolite M5A is not well-understood, as it is primarily a metabolite rather than an active compound. its parent compound, AB-CHMINACA, acts as a potent agonist of the central cannabinoid receptor 1 (CB1). This receptor is part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite .
AB-CHMINACA binds to the CB1 receptor with high affinity, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and various physiological effects. The exact molecular targets and pathways involved in the action of this compound are still under investigation .
相似化合物的比较
AB-CHMINACA metabolite M5A is similar to other synthetic cannabinoid metabolites, such as ADB-CHMINACA and MDMB-CHMICA. These compounds share structural similarities and undergo similar metabolic transformations in the body .
this compound is unique in its specific chemical structure and metabolic profile. It has a hydroxylated cyclohexylmethyl group, which distinguishes it from other metabolites. This unique structure may influence its pharmacokinetic properties and detection in biological samples .
Similar compounds include:
- ADB-CHMINACA
- MDMB-CHMICA
- 5F-MDMB-PINACA
These compounds are also synthetic cannabinoids with similar pharmacological profiles and forensic applications .
属性
IUPAC Name |
1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(16-17)15(19)20/h1-4,10-11,18H,5-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHBGLQLPWENIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C3=CC=CC=C3C(=N2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342337 | |
| Record name | 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2207957-90-0 | |
| Record name | 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2207957900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((4-HYDROXYCYCLOHEXYL)METHYL)-1H-INDAZOLE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEV54ZU2VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carbonyl]piperidine-4-carboxylic acid](/img/structure/B8056501.png)
![(2S)-2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B8056506.png)
![(2S)-2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B8056511.png)

![4-aza-1-azoniabicyclo[2.2.2]octane;(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate;chloride](/img/structure/B8056525.png)
methanone](/img/structure/B8056533.png)
![[(2S)-3-methylbutan-2-yl]azanium;chloride](/img/structure/B8056544.png)
